2-Acrylamido-2-methyl-1-propanesulfonic acid
Overview
Description
2-Acrylamido-2-methyl-1-propanesulfonic acid, commonly referred to as AMPS, is a sulfonic acid monomer that is widely used in the synthesis of various copolymers due to its hydrophilic and ionic properties. It is known for its ability to form polymers with a range of functionalities and applications, particularly in the field of water treatment and as a component in superabsorbent materials.
Synthesis Analysis
The synthesis of copolymers involving AMPS has been achieved through various polymerization techniques. For instance, AMPS has been copolymerized with crotonic acid to form poly(crotonic acid-co-AMPS) using benzoyl peroxide as an initiator in a dimethylformamide solution . Similarly, AMPS has been used to create composite nanogels with polyacrylamide and silica through in situ microemulsion polymerization . Additionally, graft copolymers of AMPS with natural polymers like maltodextrin and chitosan have been synthesized for applications in metal ion removal from aqueous media .
Molecular Structure Analysis
The molecular structure of AMPS-based copolymers has been characterized using various spectroscopic and analytical techniques. For example, the copolymer of crotonic acid and AMPS was characterized by FTIR, TGA, X-ray diffraction, and SEM analysis . The presence of the sulfonic groups in the copolymer structure is crucial for its interaction with metal ions and contributes to the antimicrobial activity of the resulting metal chelates .
Chemical Reactions Analysis
AMPS-containing copolymers exhibit a range of chemical reactions, particularly in their ability to form complexes with metal ions. The copolymer of AMPS and crotonic acid has shown the ability to chelate with copper(II), cobalt(II), and nickel(II), with the formation constants determined by UV-vis spectroscopy . The copolymers have also been studied for their metal ion retention ability, which is influenced by the pH of the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of AMPS copolymers are influenced by their composition and the presence of other monomers or fillers. For instance, the thermal stability of poly(acrylamide-co-AMPS)-silica composite nanogels is enhanced compared to polyacrylamide-silica, as indicated by an increased onset degradation temperature . The copolymers also exhibit superabsorbent properties, as seen in the poly(acrylic acid-co-AMPS)/graphene oxide composite, which showed a significant increase in water and saline absorption capacities upon the incorporation of graphene oxide .
Scientific Research Applications
Polyelectrolyte Hydrogels for Biomedical and Engineering Applications : Hydrogels based on 2-Acrylamido-2-methyl-1-propanesulfonic acid, especially those formed in combination with other compounds, show extremely high swelling capacity. These hydrogels have been toughened through metal-coordination complexes, leading to materials with adjustable mechanical properties. These hydrogels can transition between brittle and tough states, with potential applications in biomedical and engineering fields (Yu et al., 2020).
Polychelatogenic Properties for Metal Ion Retention : Copolymers containing 2-Acrylamido-2-methyl-1-propanesulfonic acid show significant metal ion retention abilities, which is crucial for environmental and analytical applications. These polymers can effectively bind metal ions like Cu(II), Cd(II), and Zn(II), especially at higher pH levels (Rivas et al., 2001).
Filtration Control in Industrial Applications : Terpolymers of 2-Acrylamido-2-methyl-1-propanesulfonic acid have shown effective performance in controlling slurry filtration, which is significant for various industrial processes (Ren Lingyin, 2014).
Electrochemical Applications : Composite materials involving 2-Acrylamido-2-methyl-1-propanesulfonic acid have been developed for supercapacitor applications. These composites demonstrate high capacitance and energy density, making them suitable for energy storage applications (Yazar & Atun, 2022).
Removal of Heavy Metal Ions from Aqueous Solutions : Hydrogels based on 2-Acrylamido-2-methyl-1-propanesulfonic acid have been investigated for the noncompetitive removal of heavy metal ions like Pb2+, Cu2+, and Cd2+ from aqueous solutions. These polymers demonstrate a high capacity for ion removal, which is significant for environmental remediation (Çavuş & Gürdağ, 2009).
Chromatography Applications : Polymers containing 2-Acrylamido-2-methyl-1-propanesulfonic acid have been used in strong cation-exchange capillary liquid chromatography, particularly for peptide separation. These polymers exhibit high binding capacities and resolution, which is beneficial for analytical chemistry applications (Gu et al., 2006).
Polymer Electrolytes for Conductive Applications : Solutions and membranes made from 2-Acrylamido-2-methyl-1-propanesulfonic acid have been studied as polymer electrolytes, demonstrating conductive properties in various solvents. These properties are significant for applications in electronics and energy devices (Florjańczyk et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPRMZZQOIPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27119-07-9, Array | |
Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acrylamido-2-methylpropanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027770 | |
Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Acrylamido-2-methyl-1-propanesulfonic acid | |
CAS RN |
15214-89-8 | |
Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acrylamido-2-methylpropanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 - 186 °C | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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